rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans
Description
rac-(1s,3s)-3-Hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans is a cyclobutane-based carboxylic acid derivative characterized by a trans-configuration of its hydroxyl (-OH) and methanesulfonyl (-SO₂CH₃) substituents. The methanesulfonyl group is a strong electron-withdrawing moiety, which may enhance electrophilic reactivity or serve as a leaving group in synthetic applications.
Properties
CAS No. |
2703782-30-1 |
|---|---|
Molecular Formula |
C6H10O5S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-hydroxy-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c1-12(10,11)6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
DFDPJYAMMCGSQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1(CC(C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans can be achieved through several synthetic routes. One common method involves the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction provides a promising tool for the synthesis of donor-acceptor cyclobutane derivatives in a stepwise fashion.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cyclobutane derivatives in biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methanesulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent and Functional Group Variations
Amino and Dimethyl Substituents
- Compound: rac-(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, trans (CAS: 2416217-92-8) Key Features: Amino (-NH₂) and dimethyl (-CH(CH₃)₂) groups replace the methanesulfonyl and hydroxyl in the target compound. Molecular Weight: 195.6 g/mol (higher due to the hydrochloride salt).
Difluoromethyl Substituent
- Compound : rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid, trans (CAS: 1773507-94-0)
- Key Features : Difluoromethyl (-CF₂H) group introduces electronegativity and lipophilicity.
- Physical Properties : Boiling point 225.9±15.0°C, density 1.325±0.06 g/cm³, pKa 4.35±0.40.
- Comparison : The lower pKa (vs. typical carboxylic acids) indicates enhanced acidity, likely due to electron-withdrawing effects of -CF₂H. This contrasts with the methanesulfonyl group, which may further lower pKa .
Bromophenyl Substituent
- Compound: rac-(1S,3S)-3-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid, trans (CAS: 2551116-24-4) Key Features: Bulky 3-bromophenyl group introduces aromaticity and steric hindrance. Applications: Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom .
Ring Size and Skeletal Modifications
Cyclopropane Analogs
- Compound : rac-(1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans (CAS: 201164-18-3)
Cyclopentane Derivatives
Hydroxymethyl Substituent
- Compound: trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid Key Features: Hydroxymethyl (-CH₂OH) substituent instead of methanesulfonyl.
Research Implications and Trends
- Electron-Withdrawing Groups : Methanesulfonyl and trifluoromethyl groups enhance electrophilicity but differ in steric demands.
- Ring Strain : Cyclopropane derivatives (e.g., ) exhibit higher reactivity, whereas cyclobutane analogs balance strain and stability.
- Biological Relevance : Carbamoyl () and hydroxymethyl () groups are prioritized in drug design for hydrogen-bonding interactions.
Biological Activity
Rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid, trans, is a chiral compound with potential biological activities that have garnered attention in medicinal chemistry and biochemistry. This article examines its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Weight : 194.206 g/mol
- LogD : -5.21
- LogP : -1.76
- Hydrogen Bond Acceptors (HBA) : 5
The biological activity of rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid involves interactions with specific molecular targets. It can form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways. This interaction may modulate cellular signaling processes, gene expression, and enzyme activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication pathways, potentially acting as an antiviral agent.
- Antitumor Activity : The compound has shown the ability to influence cell signaling pathways involved in tumorigenesis, leading to reduced viability in cancer cell lines and inducing apoptosis in a dose-dependent manner.
Antiviral Activity Study
In vitro tests demonstrated that rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid inhibited the replication of certain viruses by interfering with their ability to hijack host cell machinery for replication. This suggests a potential role in antiviral therapeutics.
Impact on Cancer Cell Lines
A comprehensive study explored the effects of this compound on various cancer cell lines:
- Treatment with the compound led to significant reductions in cell viability.
- Induction of apoptosis was observed at varying concentrations, indicating its potential as an anticancer agent.
Comparative Biological Activity
The unique structure of rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid allows for comparison with similar compounds regarding biological activity:
| Compound | Biological Activity |
|---|---|
| (2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid | Antimicrobial properties |
| Spirocyclic oxindoles | Neuroprotective effects |
| Hydroxybenzoic acids | Antioxidant properties |
| rac-(1s,3s)-3-hydroxy-1-methanesulfonylcyclobutane | Antiviral and antitumor activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
